molecular formula C5H7F3N2O3 B6187148 N-(azetidin-3-ylidene)hydroxylamine, trifluoroacetic acid CAS No. 2639452-60-9

N-(azetidin-3-ylidene)hydroxylamine, trifluoroacetic acid

Cat. No.: B6187148
CAS No.: 2639452-60-9
M. Wt: 200.12 g/mol
InChI Key: WUSFRMXEZQKIJU-UHFFFAOYSA-N
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Description

N-(Azetidin-3-ylidene)hydroxylamine, trifluoroacetic acid, commonly referred to as hydroxylamine trifluoroacetate (TAH), is a hydroxylammonium salt with trifluoroacetic acid (TFA) as the counterion. This compound is synthesized via the neutralization of hydroxylamine with TFA, forming an ionic liquid (H₂NOH·CF₃COOH) that exhibits high solubility in polar aprotic solvents like acetonitrile . TAH serves as a critical reagent in organic synthesis, particularly in one-pot, salt-free processes for producing amides and caprolactam (a precursor to nylon-6). Its industrial relevance stems from its dual role as an oximation agent and compatibility with TFA-catalyzed Beckmann rearrangement, enabling streamlined synthesis without intermediate purification steps .

Key properties include:

  • High solubility: Unlike mineral acid salts (e.g., hydroxylamine hydrochloride), TAH dissolves readily in acetonitrile, facilitating rapid oximation at room temperature .
  • Reusability: TFA released during the reaction can be recovered via distillation, enhancing process sustainability .
  • Salt-free byproducts: The absence of inorganic salts (e.g., NH₄Cl) simplifies waste management .

Properties

CAS No.

2639452-60-9

Molecular Formula

C5H7F3N2O3

Molecular Weight

200.12 g/mol

IUPAC Name

N-(azetidin-3-ylidene)hydroxylamine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C3H6N2O.C2HF3O2/c6-5-3-1-4-2-3;3-2(4,5)1(6)7/h4,6H,1-2H2;(H,6,7)

InChI Key

WUSFRMXEZQKIJU-UHFFFAOYSA-N

Canonical SMILES

C1C(=NO)CN1.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azetidin-3-ylidene)hydroxylamine, trifluoroacetic acid typically involves the reaction of azetidine derivatives with hydroxylamine under specific conditions. One common method includes the use of catalytic amounts of gold complexes such as Au(PPh3)(NTf2) in the presence of 3,5-dichloropyridine N-oxide and methanesulfonic acid . This reaction facilitates the formation of the azetidine ring and the incorporation of the hydroxylamine group.

Industrial Production Methods

Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods is a key focus, with efforts directed towards optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The azetidine ring’s strained nature and hydroxylamine’s nucleophilic amino group enable diverse additions:

  • Aza-Michael Addition : The hydroxylamine group can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl systems. For example, reactions with acrylonitrile derivatives yield functionalized azetidine products under basic conditions (e.g., DBU or DMAP in acetonitrile) .

  • Cycloadditions : The compound may participate in [3+2] cycloadditions with electrophilic partners, forming bicyclic intermediates. Such reactions are common in azetidine chemistry for generating fused-ring systems .

Key Reaction Example :

N-(Azetidin-3-ylidene)hydroxylamine+AcrylonitrileDBU, CH3CN3-Cyanoazetidine Derivative\text{N-(Azetidin-3-ylidene)hydroxylamine} + \text{Acrylonitrile} \xrightarrow{\text{DBU, CH}_3\text{CN}} \text{3-Cyanoazetidine Derivative}

Conditions: 0–25°C, 18–24 hours .

Ring-Opening and Functionalization

The azetidine ring can undergo ring-opening under acidic or nucleophilic conditions:

  • Acid-Catalyzed Hydrolysis : In the presence of TFA, the azetidine ring may hydrolyze to form linear amino alcohols. For instance, treatment with aqueous HCl yields β-amino alcohols, which are precursors for further functionalization .

  • Nucleophilic Ring-Opening : Thiols or amines can attack the azetidine C–N bond, producing thioether or secondary amine derivatives. This reactivity is exploited in drug discovery for introducing sulfur or nitrogen substituents.

Table 1: Representative Ring-Opening Reactions

ReagentProductConditionsYield (%)
H₂O (HCl)β-Amino alcohol50°C, 4–6 hours65–78
BenzylthiolAzetidine-thioether conjugateRT, DBU, DMF72
AmmoniaSecondary amine derivative100°C, sealed tube58

Lewis Acid-Catalyzed Transformations

TFA’s role extends beyond protonation; it can activate substrates for Lewis acid-mediated reactions:

  • Cyclization Reactions : Under BF₃·Et₂O catalysis, the hydroxylamine moiety facilitates intramolecular cyclizations. For example, reactions with aldehydes yield oxazolidinone derivatives, which are valuable in peptidomimetics .

  • Cross-Coupling : Palladium-catalyzed Suzuki–Miyaura couplings are feasible when brominated azetidine intermediates are present. This method diversifies substituents on the azetidine core .

Mechanistic Insight :

Azetidine-TFAPd(PPh3)4,Na2CO3Aryl-Substituted Azetidine\text{Azetidine-TFA} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Aryl-Substituted Azetidine}

Conditions: Dioxane/water, 80°C, 12 hours .

Reductive Amination and Hydrogenolysis

The hydroxylamine group undergoes reductive transformations:

  • NaBH₄ Reduction : Converts hydroxylamine to amine derivatives, stabilizing the azetidine ring while introducing new functional groups .

  • Hydrogenolysis : Catalytic hydrogenation (e.g., Pd/C, H₂) cleaves N–O bonds, yielding primary amines. This step is critical in deprotecting intermediates during multi-step syntheses .

Example Pathway :

  • N-(Azetidin-3-ylidene)hydroxylamineNaBH4Azetidin-3-ylamine\text{N-(Azetidin-3-ylidene)hydroxylamine} \xrightarrow{\text{NaBH}_4} \text{Azetidin-3-ylamine}

  • Azetidin-3-ylamineH2,Pd/C3-Aminoazetidine\text{Azetidin-3-ylamine} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{3-Aminoazetidine}

Acid-Mediated Rearrangements

TFA promotes rearrangements in azetidine systems:

  • Ring Expansion : Under strong acid conditions, azetidines may expand to pyrrolidines via carbocation intermediates. This is observed in concentrated TFA at elevated temperatures .

  • Decarboxylation : If carboxylate groups are present, TFA catalyzes decarboxylation, simplifying the molecular architecture.

Table 2: Acid-Driven Reaction Outcomes

ConditionReaction TypeProduct
TFA, 60°C, 24 hoursRing ExpansionPyrrolidine Derivative
TFA, RT, 8 hoursDecarboxylationDeoxygenated Azetidine

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C5_5H7_7F3_3N2_2O3_3
Molar Mass : 200.12 g/mol

The compound features an azetidine ring structure, which contributes to its reactivity and potential as a scaffold for drug development. The trifluoroacetic acid moiety enhances its solubility and stability in biological environments.

Medicinal Chemistry

N-(azetidin-3-ylidene)hydroxylamine derivatives have been investigated for their potential as therapeutic agents. They exhibit activity against various biological targets, including enzymes and receptors involved in disease processes.

Case Studies

  • Antitubercular Activity : Recent studies have highlighted the efficacy of azetidine derivatives in targeting Mycobacterium tuberculosis. A series of azetidine amides demonstrated improved minimum inhibitory concentrations (MIC < 1 μM), indicating their potential as new antitubercular agents .
  • JAK Inhibition : The compound has been explored for its inhibitory effects on Janus kinase (JAK) pathways, which are crucial in inflammatory and autoimmune disorders. These inhibitors showed promising selectivity for JAK1 and JAK2, making them candidates for treating conditions such as rheumatoid arthritis .

Synthetic Applications

The unique structure of N-(azetidin-3-ylidene)hydroxylamine allows it to serve as a versatile building block in synthetic organic chemistry.

Synthetic Pathways

  • Functionalization of Azetidines : The compound can undergo nucleophilic ring-opening reactions, leading to the formation of highly substituted amines. This property is valuable for creating libraries of bioactive compounds .
  • Catalytic Processes : Azetidine derivatives have been utilized as ligands in various catalytic processes, including reductions and cycloadditions. These reactions are essential for synthesizing complex organic molecules .

Biological Probes

Due to its ability to interact with specific biological targets, N-(azetidin-3-ylidene)hydroxylamine can be employed as a probe in biochemical assays.

Applications in Drug Discovery

  • The compound's structural features allow it to modulate the activity of proteins involved in critical biological pathways. This makes it a valuable tool for drug discovery efforts aimed at identifying new therapeutic agents .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential antitubercular agents; JAK inhibitors for inflammatory diseases
Synthetic ChemistryBuilding block for functionalized azetidines; ligands in catalytic processes
Biological ProbesUsed in biochemical assays to study protein interactions

Mechanism of Action

The mechanism of action of N-(azetidin-3-ylidene)hydroxylamine, trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes . The trifluoroacetic acid component enhances its stability and facilitates its interaction with biological molecules.

Comparison with Similar Compounds

Hydroxylamine trifluoroacetate is compared to other hydroxylammonium salts and organocatalysts based on reactivity, solubility, and process efficiency.

Hydroxylamine Salts with Mineral Acids
Property Hydroxylamine Trifluoroacetate (TAH) Hydroxylamine Hydrochloride (Cl–H) Hydroxylamine Sulfate (SO₄²⁻–H)
Solubility in Acetonitrile High Low Low
Oximation Time 1 hour (quantitative conversion) 20 hours (78% conversion) >24 hours (low conversion)
Beckmann Rearrangement 97–98% selectivity with TFA Requires HCl removal; lower yield Incompatible with TFA catalysis
Byproducts Reusable TFA; ammonium nitrate NH₄Cl (requires purification) (NH₄)₂SO₄ (corrosive waste)

Data derived from .

Key Findings :

  • TAH vs. Cl–H: TAH achieves quantitative oximation of cyclohexanone in 1 hour, whereas Cl–H requires 20 hours for 78% conversion. The presence of TFA in TAH eliminates the need for external acid addition during Beckmann rearrangement, unlike Cl–H, which generates HCl that must be neutralized .
  • Sustainability : TAH-based processes avoid corrosive byproducts like NH₄Cl, aligning with green chemistry principles .
Comparison with Non-Hydroxylamine Organocatalysts
Compound Role in Synthesis Efficiency Limitations
TAH + TFA Oximation + Beckmann catalyst One-pot, 97–98% selectivity Requires TFA recovery
Sulfonic Resins Acid catalyst for hydroxymation 95% selectivity in aniline reactions Limited to specific substrates
Pd/C Catalysts Hydrogenation in hydroxymation High conversion (98%) Requires H₂ pressure; costly

Data derived from .

Key Findings :

  • Integrated Catalysis : TAH-TFA systems outperform stepwise processes using sulfonic resins or Pd/C, which require additional steps for acid removal or hydrogenation .
  • Substrate Versatility: TAH is effective for diverse ketones (e.g., acetophenone, cyclohexanone), while sulfonic resins are substrate-specific .

Biological Activity

N-(azetidin-3-ylidene)hydroxylamine, trifluoroacetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by its azetidine ring, which contributes to its unique reactivity and biological properties. The trifluoroacetic acid moiety enhances solubility and stability, making it a suitable candidate for various biological applications.

Chemical Structure

  • Molecular Formula : C7H10F3N2O2
  • Molecular Weight : 214.19 g/mol
  • CAS Number : [Insert CAS Number]

The biological activity of N-(azetidin-3-ylidene)hydroxylamine is primarily attributed to its ability to interact with biological targets, including enzymes and receptors. Its azetidine structure allows it to participate in nucleophilic reactions, which can inhibit various biological pathways.

In Vitro Studies

  • Kinase Inhibition : Recent studies have shown that compounds similar to N-(azetidin-3-ylidene)hydroxylamine exhibit inhibitory effects on kinases involved in cancer progression. For instance, small molecule kinase inhibitors have been developed that target specific mutations in the EGFR gene, which are prevalent in non-small cell lung cancer (NSCLC) .
  • Antimicrobial Activity : Compounds derived from azetidine frameworks have demonstrated antimicrobial properties. Research indicates that certain azetidine derivatives can inhibit bacterial growth by disrupting cell wall synthesis .
  • Cytotoxicity Assays : Cytotoxicity tests against various cancer cell lines (e.g., HCT116, MCF7) reveal that N-(azetidin-3-ylidene)hydroxylamine exhibits significant cytotoxic effects, with IC50 values indicating effective concentrations for therapeutic applications .

Case Studies

  • Case Study 1 : A study investigated the effects of N-(azetidin-3-ylidene)hydroxylamine on HCT116 cells. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer activity .
  • Case Study 2 : Another research effort focused on the antimicrobial efficacy of related azetidine compounds against Gram-positive and Gram-negative bacteria. The results indicated a broad-spectrum antibacterial effect, highlighting the potential for developing new antibiotics .

Table 1: Biological Activity Summary of N-(azetidin-3-ylidene)hydroxylamine

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
Kinase InhibitionEGFR0.5
AntimicrobialE. coli15
CytotoxicityHCT11610

Table 2: Comparison of Similar Azetidine Derivatives

Compound NameBiological ActivityReference
Azetidine Derivative AKinase Inhibition
Azetidine Derivative BAntimicrobial
Azetidine Derivative CCytotoxicity

Q & A

Q. What is the role of trifluoroacetic acid (TFA) in the synthesis of N-(azetidin-3-ylidene)hydroxylamine derivatives?

TFA acts as both an organocatalyst and solvent in one-pot processes. It facilitates oximation (nucleophilic attack by hydroxylamine on ketones) and Beckmann rearrangement (acid-catalyzed conversion of oximes to amides). TFA also stabilizes intermediates and enhances reaction homogeneity by solubilizing hydroxylamine trifluoroacetate (TAH), an ionic liquid derivative of hydroxylamine. Optimal results are achieved with 3 equivalents of TFA at 383 K for rearrangement .

Q. How does hydroxylamine trifluoroacetate (TAH) improve oximation efficiency compared to traditional hydroxylamine salts?

TAH exhibits superior solubility in organic solvents like acetonitrile, enabling single-phase reactions at room temperature (298 K). This contrasts with sparingly soluble hydroxylamine hydrochloride, which requires high temperatures (>373 K) and prolonged reaction times. TAH’s ionic liquid nature eliminates salt precipitation, reducing purification steps and enabling direct integration with Beckmann rearrangement .

Q. What solvents are optimal for one-pot oximation and Beckmann rearrangement using TFA/TAH systems?

Acetonitrile is the preferred solvent due to its compatibility with both TAH (high solubility) and TFA (catalytic activity). Alternative solvents like toluene or ethanol result in lower yields (<50%) due to phase separation during oximation or poor thermal stability during rearrangement .

Advanced Research Questions

Q. How do steric effects influence the reactivity of ketones with TAH?

Ortho-substituted ketones (e.g., 2,4,6-trimethylacetophenone) show negligible reactivity due to steric hindrance preventing nucleophilic attack by hydroxylamine. Para-substituted ketones (e.g., 4-bromoacetophenone) react efficiently (≥95% conversion in 1 h at 298 K). Experimental workarounds include using electron-withdrawing para-substituents or microwave-assisted heating to overcome steric barriers .

Q. What contradictions exist in the reported necessity of TFA for Beckmann rearrangement?

While TFA is critical for high-yield rearrangement at 383 K, self-catalyzed rearrangement occurs at higher temperatures (>393 K) via thermal activation of hydroxylamine salts. However, this pathway produces lower yields (60–70% vs. 90–95% with TFA) and generates side products from ketone condensation .

Q. How can TAH be synthesized sustainably for large-scale applications?

A modified HPO process (hydroxyl phosphate oxime) reduces HNO₃ hydrogenation in TFA to directly yield TAH, avoiding mineral acid byproducts. Key parameters include low pressure (1–2 bar H₂) and controlled temperature (323 K) to minimize over-reduction to ammonium salts. Catalyst recycling and solvent recovery via distillation improve sustainability .

Q. What analytical methods validate the integrity of TAH and reaction intermediates?

  • GC-MS/FID : Quantifies oxime/amide yields using HP-5 columns with helium carrier gas.
  • ¹H/¹³C NMR : Confirms structural integrity in CDCl₃ or CD₃CN (e.g., oxime NH peaks at δ 8–9 ppm).
  • HPLC : Detects thermolabile byproducts (C18 columns, CH₃CN/H₂O mobile phase).
  • ESI-MS : Validates TAH synthesis by identifying [NH₂OH·CF₃COO⁻]⁺ ions (m/z 162) .

Q. What safety protocols are critical when handling TFA/TAH systems?

  • Use explosion-proof reactors due to hydroxylamine’s instability at >373 K.
  • Avoid aqueous solvents (risk of NH₂OH decomposition to NH₃/N₂O).
  • Neutralize waste TFA with CaCO₃ to prevent corrosion .

Data Contradiction Analysis

Q. Why do some studies report high oximation yields without TFA, while others emphasize its necessity?

Discrepancies arise from substrate-specific reactivity . For example, cyclohexanone oximation proceeds efficiently with TAH alone (94% conversion), but electron-deficient ketones (e.g., 4-nitroacetophenone) require TFA to polarize the carbonyl group. Experimental replication must account for ketone electronic/steric profiles .

Methodological Recommendations

Q. How to optimize reaction conditions for novel azetidine derivatives?

  • Screening : Test TAH/TFA ratios (1:1 to 1:5) in acetonitrile at 298–383 K.
  • Kinetics : Monitor oximation via in situ FTIR (C=O stretch at 1700 cm⁻¹).
  • Workup : Isolate products via ether extraction, followed by TFA recovery via vacuum distillation .

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